1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol
Description
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a 2-tert-butylcyclohexylamino group. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol. The compound is characterized by the presence of a bulky tert-butyl group on the cyclohexane ring, which imparts significant steric hindrance and lipophilicity . This structural motif is common in pharmaceutical intermediates, particularly beta-blockers, where bulky substituents influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(2-tert-butylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-10(15)9-14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
JTAJUVKDCWLJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 2-tert-butylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-tert-butylcyclohexylamine+propylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol and related propanolamine derivatives:
Structural and Physicochemical Analysis
- Lipophilicity : The tert-butylcyclohexyl group in the target compound confers higher logP values compared to derivatives with aromatic substituents (e.g., Nadolol Impurity F, Bevantolol). This enhances membrane permeability but may reduce aqueous solubility .
- In contrast, naphthyloxy or tolyloxy groups (as in Nadolol or Bevantolol) enable π-π stacking, critical for receptor binding in beta-blockers .
- Hydrogen Bonding: Compounds with oxygen-linked substituents (e.g., cyclohexyloxy or phenoxy groups) exhibit stronger hydrogen-bonding capacity compared to the amino-linked cyclohexyl group in the target compound .
Biological Activity
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol, a compound with potential pharmacological applications, has garnered interest in the scientific community due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its amino alcohol structure, which contributes to its solubility and interaction with biological systems. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its bioavailability and distribution within the body.
Pharmacokinetics
Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds suggest that this compound may exhibit rapid absorption and a relatively short half-life. For instance, related compounds have shown elimination half-lives ranging from 5 to 10 minutes in animal models .
Table 1: Pharmacokinetic Parameters of Related Compounds
| Compound | Half-Life (min) | Clearance (mL/min/kg) |
|---|---|---|
| 1-tert-butoxypropan-2-ol | 9.6 (Rats) | 30 (Males), 23 (Females) |
| 1-tert-butoxypropan-2-ol | 3.7 (Mice) | Not specified |
Metabolic Pathways
The metabolism of this compound likely involves oxidative pathways mediated by cytochrome P450 enzymes. These pathways typically result in the formation of various metabolites that may possess distinct biological activities. For instance, studies have indicated that similar compounds undergo reductive metabolism leading to the formation of epoxides and glucuronide conjugates .
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For example, certain amino alcohols have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Research has also explored the neuroprotective effects of amino alcohols. Case studies involving animal models have shown that these compounds can reduce neuronal apoptosis and inflammation, indicating a possible role in neurodegenerative disease management .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Efficacy against various bacterial strains | |
| Neuroprotective | Reduction in neuronal apoptosis |
Case Studies
Several case studies have highlighted the potential therapeutic effects of amino alcohols. For instance, a study on a related compound demonstrated significant improvements in cognitive function in rodent models of Alzheimer's disease. The findings suggest that modulation of neurotransmitter systems may be a mechanism through which these compounds exert their effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
